molecular formula C14H11ClN2S B390112 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 35838-26-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B390112
CAS No.: 35838-26-7
M. Wt: 274.8g/mol
InChI Key: ZNOFJEVAANDKBD-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfanyl (-S-) linker at the 2-position of the benzimidazole core, attached to a 2-chlorobenzyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOFJEVAANDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Oxygen vs. Sulfur Linkers
  • 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (C₁₄H₁₁ClN₂O, MW 258.71 g/mol): Replaces the sulfanyl group with an oxygen atom, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. The phenoxy linkage may decrease metabolic stability compared to sulfur-containing analogs [3].
Sulfonyl vs. Sulfanyl Substituents
  • 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (C₁₄H₁₀ClN₃O₂S, MW 343.76 g/mol): Incorporates a sulfonyl (-SO₂-) group, which is strongly electron-withdrawing. This substitution increases molecular weight and may reduce membrane permeability compared to the sulfanyl analog [4].

Halogenation Patterns

Mono- vs. Di-Halogenated Phenyl Rings
  • 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (C₁₃H₈ClFN₂, MW 246.67 g/mol): Features both chlorine and fluorine atoms on the phenyl ring. Fluorine’s electronegativity enhances metabolic stability, while chlorine contributes to lipophilicity [13].
Trifluoromethyl Substitution
  • 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole (C₁₄H₉F₃N₂, MW 262.23 g/mol): The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, which may enhance blood-brain barrier penetration but reduce aqueous solubility [14].

Extended Side Chains

  • Rabeprazole Sulfide (C₁₈H₂₁N₃O₂S, MW 343.45 g/mol): Contains a methoxypropoxy-pyridylmethylsulfanyl group, a structural motif critical to its role as a proton pump inhibitor. The extended chain enhances target specificity and prolongs biological activity [11].

Data Table: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole C₁₄H₁₀ClN₂S 282.76 2-Chlorobenzyl, sulfanyl linker Moderate lipophilicity, redox-active sulfur [3]
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole C₁₄H₁₁ClN₂O 258.71 Phenoxy linker Reduced metabolic stability [3]
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole C₁₄H₁₀ClN₃O₂S 343.76 Sulfonyl group, methyl substitution High polarity, low membrane permeability [4]
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole C₁₃H₈ClFN₂ 246.67 Di-halogenated phenyl Enhanced metabolic stability [13]
Rabeprazole Sulfide C₁₈H₂₁N₃O₂S 343.45 Methoxypropoxy-pyridylmethylsulfanyl Proton pump inhibitor, extended half-life [11]

Biological Activity

2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzodiazole class, characterized by its unique structural features, including a chlorophenyl group and a sulfanyl linkage. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H11ClN2S\text{C}_{14}\text{H}_{11}\text{Cl}\text{N}_2\text{S}

This structure highlights the presence of a benzodiazole core with specific substitutions that influence its biological activity.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane penetration and increase potency against various pathogens. In vitro studies have demonstrated that compounds similar to this compound show effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
This compound12.525
Control (Ciprofloxacin)22

Antiviral Activity

Benzodiazoles have also been investigated for their antiviral properties. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors. Preliminary studies suggest that derivatives of this compound may inhibit specific viral targets, although detailed mechanisms remain to be elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structures have shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.5

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition.
  • Receptor Modulation : It can bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Reduction : Some studies suggest that benzodiazoles can reduce oxidative stress by acting as antioxidants.

Case Studies

A study conducted by researchers at PubMed explored the toxicological effects of related compounds on bacterial models. The findings indicated that certain structural modifications could lead to varying degrees of toxicity and efficacy against microbial growth.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the chlorophenyl moiety. High yields can be achieved using optimized reaction conditions involving polar aprotic solvents like DMF or DMSO.

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